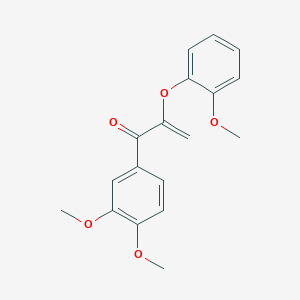![molecular formula C26H22O2 B14546586 2-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}naphthalene CAS No. 62205-24-7](/img/structure/B14546586.png)
2-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons. It features a naphthalene core substituted with a benzyloxy and methoxy group, making it a compound of interest in various fields of chemistry and material science.
Preparation Methods
The synthesis of 2-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}naphthalene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
2-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}naphthalene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential biological activities.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its biological effects.
Industry: It can be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism by which 2-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}naphthalene exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as its role in a chemical reaction or its interaction with biological molecules. Detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
2-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}naphthalene can be compared with similar compounds like 2-benzyloxy-3-methoxybenzaldehyde and 2-benzyloxybenzaldehyde . These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern on the naphthalene core, which can influence its chemical properties and applications.
Properties
CAS No. |
62205-24-7 |
|---|---|
Molecular Formula |
C26H22O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[2-(3-methoxy-5-phenylmethoxyphenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C26H22O2/c1-27-25-16-22(17-26(18-25)28-19-21-7-3-2-4-8-21)12-11-20-13-14-23-9-5-6-10-24(23)15-20/h2-18H,19H2,1H3 |
InChI Key |
KLYLVDKGZDIXSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC3=CC=CC=C3C=C2)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(2-formylphenoxy)ethyl] benzene-1,4-dicarboxylate](/img/structure/B14546503.png)
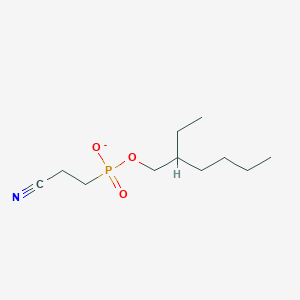
![2-[Methoxy(phenyl)phosphoryl]ethyl acetate](/img/structure/B14546512.png)
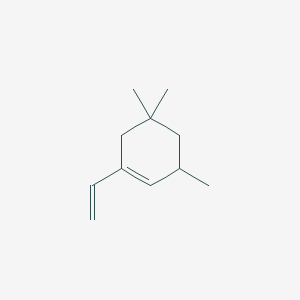
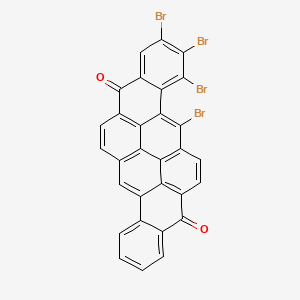
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}quinoline-2-carbonitrile](/img/structure/B14546543.png)
![Phenol, 4-chloro-2-[[(3-chloropropyl)amino]phenylmethyl]-](/img/structure/B14546549.png)
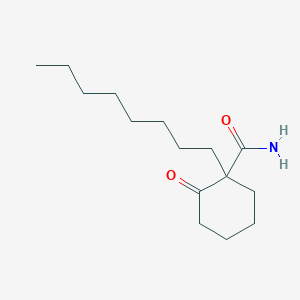
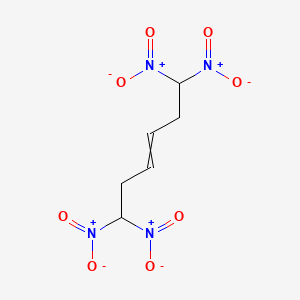
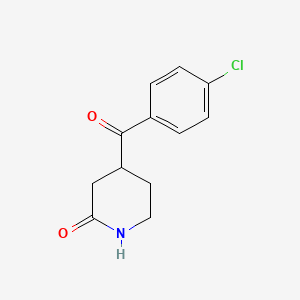
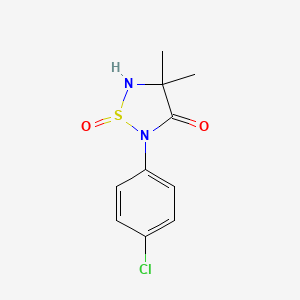
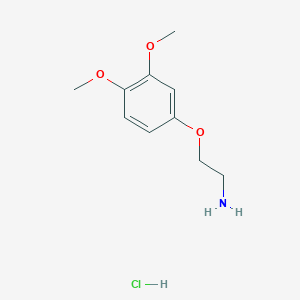
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14546592.png)
